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5-Bromo-2-methyl-4-thiocyanatoaniline

Cat. No.: B1373282
CAS No.: 1081803-34-0
M. Wt: 243.13 g/mol
InChI Key: LLLTVSFIYBDXRB-UHFFFAOYSA-N
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Description

Strategic Positioning of 5-Bromo-2-methyl-4-thiocyanatoaniline as a Synthetic Building Block

This compound is strategically positioned as a versatile building block in organic synthesis due to the distinct reactivity of its three key functional groups: the amino, bromo, and thiocyanato moieties. This trifecta of reactive sites on a single, stable aromatic core allows chemists to perform a variety of chemical transformations in a controlled and regioselective manner. The presence of these groups enables its use in the construction of complex heterocyclic systems and other elaborate organic molecules relevant to medicinal chemistry and materials science.

The utility of this compound stems from the orthogonal reactivity of its functional groups, meaning each can be addressed with specific reagents without interfering with the others.

Amino Group (-NH₂): The primary amine is a versatile handle for modifications such as diazotization, acylation, and alkylation. It is also a key component in the synthesis of nitrogen-containing heterocycles.

Bromo Group (-Br): The bromine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The utility of a bromo group on a similar aniline (B41778) scaffold, 5-bromo-4-fluoro-2-methylaniline, for cross-coupling reactions highlights this potential. ossila.com

Thiocyanato Group (-SCN): This group is a valuable precursor for a range of sulfur-containing functionalities. It is particularly important in the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological activity. nih.gov The thiocyanate (B1210189) group can be readily cyclized with the adjacent amino group or can be converted into thiols, thioethers, or other sulfur-based functional groups.

The combination of these features in one molecule allows for a synthetic strategy where, for example, a cross-coupling reaction is first performed at the bromine site, followed by a modification of the amino group, and finally, a cyclization involving the thiocyanato group. This stepwise approach is fundamental to building molecular complexity efficiently.

Functional GroupPotential Synthetic TransformationSignificance
Amino (-NH₂)Diazotization (Sandmeyer Reaction), Acylation, N-Alkylation, CyclizationIntroduction of various functional groups (e.g., -OH, -CN, halogens) and formation of amides, secondary/tertiary amines, and N-heterocycles.
Bromo (-Br)Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactionsFormation of C-C, C-N, and C-O bonds, enabling the attachment of aryl, alkyl, vinyl, and other organic fragments.
Thiocyanato (-SCN)Reductive cyclization, Hydrolysis, Conversion to thiol or thioetherKey precursor for synthesizing sulfur-containing heterocycles like benzothiazoles and access to other organosulfur compounds. nih.gov

Significance of Halo- and Thiocyanato-Substituted Anilines in Contemporary Chemical Synthesis

Halo- and thiocyanato-substituted anilines, the chemical class to which this compound belongs, are of paramount importance in modern organic synthesis. These compounds serve as crucial intermediates for creating a wide array of functional molecules, particularly those with applications in pharmaceuticals and agrochemicals. ijrar.org

Aniline and its derivatives are foundational materials in the chemical industry, historically used for dyes and later for pharmaceuticals. nih.gov The introduction of a halogen atom onto the aniline ring significantly enhances its synthetic utility, providing a reactive site for cross-coupling reactions that are central to modern synthetic chemistry.

Aryl thiocyanates are recognized as important building blocks for bioactive compounds and as versatile intermediates for various functional groups. nih.govacs.org The thiocyanation of anilines is a key reaction for introducing the -SCN group onto the aromatic ring. Various methods have been developed to achieve this transformation with high regioselectivity and yield. These methods often involve the reaction of an aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidant or catalyst. nih.govmdpi.com Greener and more efficient methods, including mechanochemical and electrochemical approaches, have also been reported. nih.gov

Thiocyanation MethodReagentsKey FeaturesReference
Electrophilic ThiocyanationKSCN / Bromine in Acetic AcidA standard, well-established procedure for thiocyanation of activated aromatic rings like anilines. nih.gov
In Situ Generation of N-thiocyanatosuccinimide (NTS)KSCN / N-bromosuccinimide (NBS) in Ethanol (B145695)Efficient, high-yielding, and proceeds at room temperature under mild conditions. mdpi.com
Mechanochemical SynthesisNH₄SCN / Ammonium Persulfate / SiO₂A solvent-free, environmentally friendly method using ball-milling, suitable for a wide range of anilines. nih.govacs.org
Dichloroiodate-Mediated SynthesisBenzyltrimethylammonium dichloroiodate / NH₄SCN in DMSO:H₂OProvides excellent yields for a broad scope of substituted anilines. researchgate.net

The combination of both a halogen and a thiocyanato group on an aniline scaffold provides a powerful platform for synthesizing complex heterocyclic structures, such as substituted benzothiazoles, which are prevalent in many biologically active molecules.

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds are at the forefront of research in organic chemistry, materials science, and medicinal chemistry. researchgate.net These compounds, defined by the presence of multiple, synthetically useful functional groups on a stable aromatic core, are essential for building the complex molecules required for modern technology and medicine. ijrar.org

Current research trajectories in this area are focused on several key themes:

Development of Advanced Materials: Multifunctional aromatic compounds are critical building blocks for creating advanced materials with tailored properties. ijrar.org For instance, they are used in the synthesis of Porous Aromatic Frameworks (PAFs), which are highly stable materials with large surface areas used in gas storage, separation, and catalysis. researchgate.net They are also integral to the development of organic semiconductors, polymers, and liquid crystals.

Pharmaceuticals and Drug Discovery: Aromatic rings are a ubiquitous feature in pharmaceuticals, providing a rigid scaffold for orienting functional groups to interact with biological targets. The development of multifunctional aromatic intermediates allows for the efficient construction of diverse compound libraries for drug screening. Research is focused on designing novel building blocks that enable access to new chemical space and facilitate the synthesis of complex drug candidates.

Sustainable and Efficient Synthesis: A major focus of current research is the development of greener and more efficient synthetic methods. This includes the use of catalysis to minimize waste, the development of one-pot reactions to reduce purification steps, and the exploration of novel reaction conditions (such as mechanochemistry or photochemistry) to improve energy efficiency. nih.gov

The study and application of compounds like this compound are emblematic of these broader trends. By providing a pre-functionalized, versatile scaffold, such molecules enable chemists to pursue ambitious synthetic targets more efficiently, driving innovation across various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2S B1373282 5-Bromo-2-methyl-4-thiocyanatoaniline CAS No. 1081803-34-0

Properties

IUPAC Name

(4-amino-2-bromo-5-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLTVSFIYBDXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674927
Record name 4-Amino-2-bromo-5-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081803-34-0
Record name 4-Amino-2-bromo-5-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Methyl 4 Thiocyanatoaniline

Reactions at the Thiocyanato Group

Cyclization Reactions Involving the Thiocyanato Functionality

The thiocyanato group in conjunction with the adjacent amino group serves as a key structural motif for the synthesis of heterocyclic systems, most notably benzothiazoles. The intramolecular cyclization is a prominent reaction pathway, where the nucleophilic amino group attacks the electrophilic carbon of the thiocyanate (B1210189).

This transformation is often facilitated by specific reaction conditions. For instance, the reaction of substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid is a known method to produce 2-amino substituted benzothiazoles. derpharmachemica.comchesci.com This process involves the in-situ formation of a thiocyanated aniline (B41778) intermediate, which then undergoes cyclization. Research has shown that anilines substituted at the C-4 position can undergo an in situ cyclization where the C-2 amino group attacks the thiocyanato group, leading to the formation of 1,3-benzothiazole-2-amines. nih.govacs.org This type of reaction highlights the synthetic utility of the thiocyanatoaniline core in constructing more complex heterocyclic structures. The general mechanism involves the nucleophilic addition of the amino group to the thiocyanate carbon, followed by tautomerization to yield the stable 2-aminobenzothiazole (B30445) ring system.

Table 1: Examples of Cyclization Reactions Leading to Benzothiazoles

Starting Material Type Reagents & Conditions Product Type Reference
Substituted Aniline KSCN, Br₂, Acetic Acid 2-Aminobenzothiazole derivative derpharmachemica.com
4-Substituted Aniline (In situ thiocyanation and cyclization) 1,3-Benzothiazole-2-amine nih.govacs.org

Reactivity of the Amino Group

The primary amino group is a dominant functional group, imparting nucleophilic character and serving as a handle for a wide array of chemical transformations. Its reactivity can be categorized into several key classes of reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic and susceptible to reactions with various electrophiles.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) to form the corresponding amides. This reaction is often employed as a protective strategy. Acetylation converts the highly activating amino group into a less activating and less basic acetamido group (-NHCOCH₃). libretexts.org The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces its availability to the benzene (B151609) ring, thereby moderating the ring's reactivity towards electrophiles and preventing side reactions like oxidation. byjus.comlibretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Formation of Imines and Heterocyclic Condensation Products

The primary amino group of 5-Bromo-2-methyl-4-thiocyanatoaniline can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond of the imine is a versatile functional group for further synthetic manipulations.

Furthermore, the aniline derivative can be a building block in condensation reactions that lead to the formation of larger heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the synthesis of various fused heterocyclic structures, expanding the molecular complexity and potential applications of the core scaffold.

Diazotization and Subsequent Transformations

One of the most significant transformations of the primary aromatic amino group is diazotization. Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Aryl diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). They can undergo a variety of substitution reactions, allowing the introduction of a wide range of functional groups onto the aromatic ring. Key transformations include:

Sandmeyer Reactions: These reactions utilize copper(I) salts (CuX) as catalysts to replace the diazonium group with a halide (Cl, Br) or a cyano group (CN). wikipedia.orgnih.gov This provides a reliable method for introducing these functionalities, often with higher yields than direct electrophilic aromatic substitution. The mechanism is believed to involve a radical-nucleophilic aromatic substitution pathway. wikipedia.org

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as the tetrafluoroborate (B81430) (BF₄⁻) salt, which upon heating, decomposes to yield the aryl fluoride.

Other Substitutions: The diazonium group can also be replaced by an iodide ion by treatment with potassium iodide (KI), a hydroxyl group by heating in water, or a hydrogen atom by reaction with hypophosphorous acid (H₃PO₂).

Electrophilic Aromatic Substitution on the Aniline Ring System

The benzene ring of this compound is highly substituted, and its reactivity towards further electrophilic aromatic substitution (EAS) is dictated by the cumulative electronic effects of the existing substituents. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. byjus.combyjus.com The methyl (-CH₃) group is also an activating, ortho-, para-director. Conversely, the bromo (-Br) substituent is a deactivating but ortho-, para-directing group, while the thiocyanato (-SCN) group is deactivating.

The positions ortho and para to the strongly activating amino group are already occupied (C3, C5, and C4). The only remaining unsubstituted position on the ring is C6. The directing effects of the present substituents would influence the regioselectivity of any further substitution.

Halogenation: Direct halogenation of anilines can be difficult to control due to the high reactivity of the ring, often leading to polysubstitution. libretexts.org For a monosubstituted product, the amino group is typically protected first via acetylation. byjus.com In the case of this compound, further bromination or chlorination would likely target the only available position, C6, though the reaction might require carefully controlled conditions due to the already substituted nature of the ring.

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. byjus.comchemistrysteps.comstackexchange.com This can lead to a mixture of products and significant amounts of oxidation, resulting in tarry byproducts. byjus.comresearchgate.net To achieve selective nitration, protection of the amino group as an acetamide (B32628) is the standard procedure. libretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for a more controlled reaction.

Sulfonation: Aniline reacts with concentrated sulfuric acid to form the anilinium hydrogensulfate salt. Upon heating, this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.combyjus.com For the title compound, sulfonation would likely also target the available C6 position, though steric hindrance could be a factor.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies for 5 Bromo 2 Methyl 4 Thiocyanatoaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 5-Bromo-2-methyl-4-thiocyanatoaniline are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related structures.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, the key correlation would be between the two aromatic protons on the phenyl ring, confirming their spatial proximity (typically 3-4 bonds).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively assign the protonated aromatic carbons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure. Key expected correlations would include:

The methyl protons to the C2 carbon and the adjacent C1 and C3 aromatic carbons.

The aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern.

The amine protons to the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions, providing insights into the stereochemistry and conformation of the molecule. For this compound, NOESY could show correlations between the methyl protons and the aromatic proton at C3, confirming their proximity in the molecule's preferred conformation.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY¹H ↔ ¹HAromatic H3 ↔ Aromatic H6Confirms adjacent protons on the aromatic ring.
HSQC¹H ↔ ¹³C (Direct)-CH₃ protons ↔ -CH₃ carbon Aromatic protons ↔ their attached carbonsAssigns protonated carbons.
HMBC¹H ↔ ¹³C (Long Range)-CH₃ protons ↔ C1, C2, C3 Aromatic H3 ↔ C1, C2, C4, C5 Aromatic H6 ↔ C1, C4, C5Confirms substitution pattern and connectivity of quaternary carbons.
NOESY¹H ↔ ¹H (Through Space)-CH₃ protons ↔ Aromatic H3Provides conformational and stereochemical details.

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. If this compound were found to exist in different crystalline forms, or polymorphs, ssNMR would be instrumental in their characterization. By analyzing the distinct chemical shifts and peak multiplicities that arise from different molecular packing and intermolecular interactions in each polymorph, ssNMR can identify and quantify the different crystalline phases present in a sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₇BrN₂S), the theoretical exact mass can be calculated.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for aromatic amines and thiocyanates would be expected. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments.

Table 2: HRMS Data and Predicted Fragmentation for this compound

ParameterValue / Description
Molecular FormulaC₈H₇BrN₂S
Theoretical Exact Mass [M]241.9568 (for ⁷⁹Br isotope)
Theoretical Exact Mass [M+2]243.9547 (for ⁸¹Br isotope)
Predicted Key FragmentationsLoss of the thiocyanate (B1210189) radical (•SCN)
Loss of a bromine radical (•Br)
Alpha-cleavage with loss of a methyl radical (•CH₃)

Single-Crystal X-ray Diffraction for Absolute Stereochemical and Conformational Analysis

While a crystal structure for this compound itself is not publicly available, extensive data exists for the closely related analogue, 2-Methyl-4-thiocyanatoaniline. nih.govresearchgate.net This structure reveals key features that are expected to be conserved. The aniline (B41778) ring is planar, and the thiocyanate group is bonded via the sulfur atom. nih.gov In the analogue, the thiocyanate group is tilted almost perpendicularly out of the plane of the aromatic ring. nih.gov The crystal packing is stabilized by a network of hydrogen bonds involving the amine group. nih.govresearchgate.net

Table 3: Representative Crystallographic Data from the Analogue 2-Methyl-4-thiocyanatoaniline

ParameterReported Value nih.govresearchgate.net
Chemical FormulaC₈H₈N₂S
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
C-S Bond Length1.692 (3) Å
C≡N Bond Length1.146 (4) Å
C-S-C Bond Angle102.19 (14) °
Key Torsion Angle (C-C-S-C)86.6 (2) °

Data obtained from the structural analysis of 2-Methyl-4-thiocyanatoaniline, a close structural analogue. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra provide a molecular "fingerprint" that is unique to the compound.

For this compound, key vibrational bands would confirm the presence of the amine (N-H), methyl (C-H), thiocyanate (-SCN), and aromatic ring functional groups. The strong, sharp absorption of the nitrile (C≡N) stretch in the thiocyanate group is particularly diagnostic. The position and shape of the N-H stretching bands can also provide information about hydrogen bonding within the crystal lattice.

Table 4: Expected Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium-Strong (IR)
Aromatic (C-H)Stretch3000 - 3100Medium-Weak
Methyl (C-H)Symmetric & Asymmetric Stretch2850 - 3000Medium
Thiocyanate (C≡N)Stretch2140 - 2175Strong, Sharp (IR & Raman) mdpi.com
Aromatic (C=C)Ring Stretch1450 - 1600Medium-Strong
Aryl Carbon-Bromine (C-Br)Stretch500 - 600Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the conjugated systems within a molecule.

The chromophore in this compound consists of the substituted aniline ring. Aniline and its derivatives typically exhibit two main absorption bands corresponding to π → π* electronic transitions. researchgate.netrsc.org The positions and intensities of these bands (λmax) are sensitive to the substituents on the aromatic ring. The amino (-NH₂), methyl (-CH₃), bromo (-Br), and thiocyanato (-SCN) groups all act as auxochromes, modifying the absorption profile compared to unsubstituted benzene (B151609). The electron-donating amino group, in particular, causes a bathochromic (red) shift to longer wavelengths. rsc.org Studying the UV-Vis spectrum in solvents of varying polarity can also provide insights into the nature of the electronic transitions.

Computational and Theoretical Investigations of 5 Bromo 2 Methyl 4 Thiocyanatoaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly adept at describing the electronic properties of medium-sized organic molecules like 5-Bromo-2-methyl-4-thiocyanatoaniline. DFT calculations serve as the foundation for understanding the molecule's fundamental characteristics.

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine these energies. researchgate.net The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group, reflecting its nucleophilic character. Conversely, the LUMO would likely be distributed across the aromatic ring and the electron-withdrawing thiocyanato (-SCN) and bromo (-Br) substituents.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
Energy Gap (ΔE)3.87Indicates the chemical reactivity and kinetic stability of the molecule.

Beyond the HOMO-LUMO gap, DFT provides a range of reactivity descriptors that offer a more nuanced view of chemical behavior. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the nitrogen atom of the amino group and a positive potential near the hydrogen atoms of the same group.

Fukui functions provide a site-specific measure of reactivity, identifying which atoms within the molecule are most likely to participate in a reaction. semanticscholar.org These functions quantify the change in electron density at a specific atom when an electron is added or removed from the system. mdpi.com This analysis can pinpoint the most probable sites for electrophilic, nucleophilic, and radical attacks, offering a more precise guide to reactivity than MEP alone.

Table 2: Hypothetical Global Reactivity Descriptors

DescriptorCalculated Value (eV)Formula
Ionization Potential (I)5.85-EHOMO
Electron Affinity (A)1.98-ELUMO
Chemical Hardness (η)1.935(I - A) / 2
Electronegativity (χ)3.915(I + A) / 2
Electrophilicity Index (ω)3.97χ2 / (2η)

DFT calculations are highly effective at predicting spectroscopic properties, which can be compared with experimental data to validate the computational model. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) provide a means to assign experimental spectra and confirm the molecular structure. nih.gov

Similarly, the calculation of vibrational frequencies (IR and Raman) is a standard application of DFT. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. nih.gov This comparison helps in the definitive assignment of vibrational modes to specific functional groups, such as the N-H stretching of the amine, the C≡N stretching of the thiocyanate (B1210189), and the C-Br stretching.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations typically focus on a single, optimized molecular geometry, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the molecule's dynamic behavior. An MD simulation of this compound would reveal its conformational landscape by simulating the movement of its atoms over time. This is crucial for understanding the flexibility of the molecule, particularly the rotation around the C-S and C-N bonds.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) or other solute molecules, one can observe how it interacts with its environment. This can reveal information about hydrogen bonding, π-stacking, and other non-covalent interactions that govern its solubility, aggregation, and crystal packing.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, can be used to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its role as a precursor in a synthetic pathway. Researchers can map the potential energy surface of a proposed reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

By calculating the energy barriers associated with these transition states, one can determine the reaction kinetics and predict the most favorable reaction pathway. This theoretical approach provides atomic-level detail that is often inaccessible through experimental means alone, offering a comprehensive understanding of how the molecule transforms chemically.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

A validated computational model of this compound serves as a powerful platform for the in silico design of new derivatives with specific, tailored properties. mdpi.com By systematically modifying the parent structure—for example, by substituting the bromo group with other halogens or by altering the substituents on the aniline ring—researchers can create a virtual library of related compounds.

The electronic and reactivity properties of each new derivative can then be rapidly calculated using DFT. This high-throughput screening allows for the identification of candidates with desired characteristics, such as an enhanced electrophilicity index, a smaller HOMO-LUMO gap for increased conductivity, or a modified electrostatic potential for specific binding applications. This computational pre-screening significantly streamlines the drug discovery or materials development process, focusing experimental efforts on the most promising candidates.

Derivatization Strategies and Applications of 5 Bromo 2 Methyl 4 Thiocyanatoaniline in Chemical Sciences

Synthesis of Complex Organic Molecules Incorporating the 5-Bromo-2-methyl-4-thiocyanatoaniline Moiety

This compound serves as a versatile scaffold for synthesizing more complex organic molecules due to its multiple reactive sites. Aryl thiocyanates are recognized as important building blocks for creating bioactive compounds and are intermediates for several functional groups. nih.gov The derivatization strategies for this compound can be systematically approached by targeting its primary functional groups: the thiocyanate (B1210189), the amine, and the bromine substituent.

Reactions involving the thiocyanate group: The -SCN group is a versatile precursor that can be transformed into a variety of other sulfur-containing functionalities. nih.gov For instance, it can be converted to thiols (-SH) through reduction, which can then be used in the synthesis of thioethers or disulfides. Hydrolysis of the thiocyanate can yield corresponding thiocarbamates. These transformations open pathways to novel derivatives with potential applications in medicinal chemistry and materials science.

Reactions involving the amino group: The primary amino (-NH₂) group is a key site for derivatization. It can undergo standard reactions such as acylation to form amides, or reaction with aldehydes and ketones to form Schiff bases. Furthermore, the amino group can be diazotized using reagents like sodium nitrite (B80452) in acidic conditions. The resulting diazonium salt is a highly useful intermediate that can be converted into a wide range of substituents, including hydroxyls, halides, or cyano groups, through Sandmeyer or related reactions. wikipedia.org

Reactions involving the bromo group: The bromine atom on the aromatic ring is an ideal handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. ossila.com Suzuki, Heck, and Sonogashira couplings, for example, would allow for the introduction of aryl, vinyl, or alkynyl groups, respectively, at this position. This capability is crucial for extending the molecular framework and synthesizing elaborate structures for applications in pharmaceuticals and functional materials. For example, the Suzuki-Miyaura reaction is a convenient method for building carbon-carbon bonds by coupling halogenated heterocycles with various boronic acids. researchgate.net

The combination of these reactive sites allows for a modular approach to the synthesis of a diverse library of compounds derived from the this compound core.

Utilization as a Building Block for Heterocyclic Systems

A significant application of aryl thiocyanatoanilines is in the synthesis of heterocyclic compounds, particularly sulfur and nitrogen-containing systems like benzothiazoles. nih.gov The molecular structure of this compound is well-suited for intramolecular cyclization reactions.

The presence of an amino group ortho to a potential cyclization site, following the manipulation of the thiocyanate group, is a classic strategy for forming fused ring systems. Specifically, anilines with a substituent at the C-4 position can undergo an in situ cyclization. nih.gov The reaction often proceeds through an attack of the amino group's nitrogen onto the carbon of the thiocyanate group, leading to the formation of 2-aminobenzothiazole (B30445) derivatives. nih.gov This process is a foundational method for creating the benzothiazole (B30560) core, which is a prominent scaffold in many biologically active molecules. sphinxsai.comorganic-chemistry.orgnih.gov

The general synthesis of 6-substituted 2-aminobenzothiazoles often starts from a p-substituted aniline (B41778) and potassium thiocyanate, followed by cyclization. sphinxsai.comresearchgate.net In the case of this compound, the aniline nitrogen can attack the thiocyanate carbon, leading directly to a highly substituted 2-aminobenzothiazole. This reaction provides a direct route to functionalized benzothiazoles that can be further modified.

Starting MaterialReagentsResulting HeterocycleReference
p-Substituted anilineKSCN, Br₂/CH₃COOH6-Substituted-2-aminobenzothiazole sphinxsai.comresearchgate.net
C-4 Substituted anilines(NH₄)₂S₂O₈, NH₄SCN1,3-Benzothiazole-2-amines nih.gov
o-IodoanilinesArylacetic acids, Sulfur, Cu2-Substituted benzothiazoles organic-chemistry.org

Development of Materials Precursors (e.g., for functionalized polyanilines, polymers)

Aniline and its derivatives are key monomers for the synthesis of polyanilines (PANI), a class of conducting polymers with widespread applications in electronics, sensors, and anti-corrosion coatings. google.comnih.gov The properties of PANI can be finely tuned by introducing substituents onto the aniline monomer. nih.govrsc.org

This compound can be used as a functional monomer to produce a substituted polyaniline. The polymerization can be achieved through chemical or electrochemical oxidation. google.com The resulting polymer would have a backbone of polyaniline with pendant bromo, methyl, and thiocyanato groups. These functional groups offer several advantages:

Enhanced Solubility: Substituents can increase the solubility of the polymer in common organic solvents, facilitating processing and film formation. nih.gov

Post-Polymerization Modification: The bromo and thiocyanato groups serve as reactive sites for further chemical modifications after polymerization. The bromine atom can be used for grafting other polymer chains or attaching specific molecules via cross-coupling reactions. The thiocyanate group can be converted to other functionalities to alter the material's properties.

Tuned Properties: The electronic nature of the substituents influences the redox activity, conductivity, and optical properties of the polymer. rsc.org

Additionally, aniline derivatives can be polymerized with reagents like sulfur monochloride (S₂Cl₂) to yield polymers with a backbone consisting solely of nitrogen and sulfur, known as poly[N,N-(phenylamino)disulfides]. nih.govacs.org These polymers are often colored and conjugated, with properties dependent on the aromatic ring's substitution. nih.gov The use of this compound in such a polymerization could lead to novel sulfur-rich polymers with unique optoelectronic characteristics. The polymerization of aniline is sometimes a competing reaction during thiocyanation, which underscores the propensity of these molecules to form polymers. nih.govacs.org

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules bound together by non-covalent interactions. The structure of this compound contains several features that could facilitate self-assembly and the formation of ordered supramolecular structures.

Key intermolecular interactions possible with this molecule include:

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen atom of the thiocyanate group can act as an acceptor. nih.gov These interactions can lead to the formation of chains, tapes, or more complex networks in the solid state.

π-π Stacking: The aromatic benzene (B151609) ring can interact with adjacent rings through π-π stacking, which is a significant organizing force in the assembly of aromatic molecules. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

Other Interactions: The thiocyanate anion is known to act as a versatile supramolecular tecton, participating in hydrogen, halogen, and other non-covalent interactions. researchgate.net

These non-covalent forces can guide the spontaneous organization of molecules into well-defined, higher-order structures. Aniline oligomers, for example, are known to self-assemble into various supra-molecular structures like nanoparticles, nanofibers, and nanotubes. dntb.gov.uaresearchgate.net The specific substitution pattern on this compound would influence the geometry and stability of such assemblies, potentially leading to materials with interesting morphological and physical properties.

Potential as a Ligand Precursor for Metal Complexes

The thiocyanate ion (SCN⁻) is a well-known ambidentate ligand in coordination chemistry, capable of binding to metal centers through either the sulfur or the nitrogen atom. wikipedia.orgwikipedia.org This versatility allows it to form a wide array of metal complexes with diverse structures and properties. nih.gov The this compound molecule can act as a precursor to more complex ligands for metal coordination.

The primary amino group can be readily converted into a Schiff base by condensation with an aldehyde or ketone. The resulting imine nitrogen, along with other potential donor atoms in the molecule (such as the thiocyanate nitrogen or sulfur), can chelate to a metal ion. Thiosemicarbazones, which are related structures, and their metal complexes are extensively studied for their therapeutic potential. nih.gov

The thiocyanate group itself can coordinate to metals in several ways:

N-bonded (isothiocyanate): Typically bonds to hard metal ions. wikipedia.org

S-bonded (thiocyanate): Typically bonds to soft metal ions. wikipedia.org

Bridging: The ligand can bridge two or more metal centers (M-SCN-M). wikipedia.orgwikipedia.org

The synthesis of metal complexes would typically involve reacting a salt of the desired metal (e.g., Zn, Cd, Hg, Cu, Co) with the ligand derived from this compound in a suitable solvent. researchgate.net The resulting complexes could exhibit interesting magnetic, optical, or catalytic properties depending on the metal ion and the coordination geometry.

Metal Ion ClassPreferred Binding AtomResulting Complex Type
Hard Acids (e.g., Cr³⁺, Fe³⁺, Co²⁺)NitrogenIsothiocyanate
Soft Acids (e.g., Ag⁺, Hg²⁺, Pd²⁺)SulfurThiocyanate
VariousNitrogen and SulfurBridging Thiocyanate

Contribution to Catalyst Design and Development

While this compound is not itself a catalyst, it serves as a valuable precursor for the synthesis of molecules and materials that can be used in catalysis. Its utility in this field stems from its potential to be converted into stable ligands for metal catalysts, or into polymeric supports for catalyst immobilization.

Ligands for Homogeneous Catalysis: As discussed in the previous section, the molecule can be derivatized to form multidentate ligands capable of coordinating with transition metals. The resulting metal complexes can function as homogeneous catalysts for a variety of organic transformations. For example, benzothiazole derivatives, which can be synthesized from this precursor, are used to create ligands for catalytic reactions.

Heterogeneous Catalysis and Supports: Functionalized polymers derived from this compound can be employed as supports for catalytic species. The pendant bromo or thiocyanato groups on a polyaniline backbone could be used to anchor metal nanoparticles or complexes. This immobilization creates a heterogeneous catalyst that combines the high activity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous one.

Organocatalysis: The benzothiazole ring system, accessible from this precursor, can be incorporated into larger molecular frameworks to act as organocatalysts. The unique electronic properties of the benzothiazole moiety can be harnessed to activate substrates and facilitate chemical reactions without the need for a metal center.

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, TLC)

Chromatography is an indispensable tool in synthetic and analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a substituted aniline (B41778) like 5-Bromo-2-methyl-4-thiocyanatoaniline, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are all highly applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most appropriate. In this mode, a nonpolar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of the aromatic ring, bromo, methyl, and thiocyanato groups, the compound possesses a moderate degree of hydrophobicity, making it well-suited for reversed-phase chromatography. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the aniline moiety is protonated and to improve peak shape. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and its substituents will exhibit strong absorbance in the UV region.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given that many substituted anilines can be volatilized at elevated temperatures, GC is a viable method for the analysis of this compound. epa.gov A capillary column with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) would be suitable. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried through the column by an inert carrier gas (e.g., helium or nitrogen). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides not only retention time data but also a mass spectrum, which can confirm the molecular weight and provide structural information about the analyte. For halogenated compounds, an electron capture detector (ECD) can offer high sensitivity. agilent.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or for the initial screening of chromatographic conditions for HPLC or column chromatography. aga-analytical.com.pl A TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) is spotted with the sample and developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical and is typically a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). silicycle.com The separation is based on the differential adsorption of the compounds to the stationary phase. After development, the separated spots can be visualized under UV light or by staining with a suitable reagent. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification.

Interactive Data Table: Illustrative Chromatographic Conditions for Substituted Anilines

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorIllustrative Retention Time (min)Application
HPLC C18 (Reversed-Phase)Acetonitrile:Water (60:40) with 0.1% Formic AcidUV-Vis (at 254 nm)5.8Purity assessment, Quantification
GC DB-5 (5% Phenyl-polysiloxane)HeliumMass Spectrometry (MS)12.3Identification, Quantification of volatile impurities
TLC Silica Gel 60 F254Hexane:Ethyl Acetate (7:3)UV light (254 nm)Rf = 0.45Reaction monitoring, Qualitative analysis

Electrochemical Methods for Redox Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules. libretexts.org The electrochemical behavior of substituted anilines is well-documented and is significantly influenced by the nature and position of the substituents on the aromatic ring. tsijournals.comijcrt.org The aniline moiety is susceptible to oxidation, and the presence of electron-donating or electron-withdrawing groups can either facilitate or hinder this process.

A cyclic voltammetry experiment would involve scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution containing this compound and a supporting electrolyte. The resulting voltammogram would show an anodic peak corresponding to the oxidation of the aniline and, if the process is reversible, a cathodic peak on the reverse scan. The potential at which the oxidation peak occurs provides information about the ease of electron removal from the molecule. By comparing the redox potential of this compound to that of unsubstituted aniline and other substituted anilines, one can gain insight into the electronic influence of the bromo, methyl, and thiocyanato substituents. umn.edursc.org Studies on similar compounds like p-bromoaniline have shown that the oxidation process can be investigated using cyclic voltammetry. researchgate.net

Interactive Data Table: Representative Electrochemical Data for Substituted Anilines

CompoundOxidation Potential (V vs. Ag/AgCl)TechniqueElectrodeSolvent/Electrolyte
Aniline+0.92Cyclic VoltammetryGlassy CarbonAcetonitrile / 0.1 M TBAPF6
4-Bromoaniline+1.05Cyclic VoltammetryGlassy CarbonAcetonitrile / 0.1 M TBAPF6
4-Methylaniline (p-Toluidine)+0.85Cyclic VoltammetryGlassy CarbonAcetonitrile / 0.1 M TBAPF6
This compound (Estimated) ~ +1.0 to +1.1 Cyclic VoltammetryGlassy CarbonAcetonitrile / 0.1 M TBAPF6

Spectrophotometric Techniques for Reaction Kinetics and Product Monitoring

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds, such as this compound, typically exhibit strong UV absorbance due to the π-π* electronic transitions of the benzene (B151609) ring. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and are influenced by the substituents on the aromatic ring.

This technique is particularly useful for monitoring the progress of a reaction in which this compound is either a reactant or a product. For instance, in a synthesis reaction, the formation of the product can be monitored by measuring the increase in absorbance at its λmax. If the reactants and products have distinct absorption spectra, the concentration of each species can be determined over time, allowing for the study of the reaction kinetics. The thiocyanate (B1210189) group itself can be part of a chromophore, and its introduction onto the aniline ring would be expected to cause a shift in the λmax compared to the precursor molecule. The formation of iron(III)-thiocyanate complexes, which are intensely colored, is a classic spectrophotometric method for the determination of thiocyanate, though this would involve derivatization of the analyte. acs.org

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This allows for the determination of the concentration of this compound in an unknown sample.

Interactive Data Table: Illustrative Spectrophotometric Properties of Aromatic Compounds

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventApplication
Aniline230, 2808600, 1430Ethanol (B145695)Quantitative Analysis
4-Bromoaniline243, 29212000, 1600EthanolQuantitative Analysis
4-Thiocyanatoaniline~260Not readily availableMethanolProduct Monitoring
This compound (Estimated) ~250-270 ~10000-15000 MethanolReaction Kinetics, Quantification

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Bromo-2-methyl-4-thiocyanatoaniline?

  • Methodological Answer : A plausible route involves bromination of 2-methyl-4-thiocyanatoaniline using electrophilic aromatic substitution (e.g., with N-bromosuccinimide in a polar solvent). Alternatively, thiocyanation of 5-bromo-2-methylaniline via nucleophilic substitution (e.g., using KSCN/CuCN under reflux) could be explored. Purity optimization may require column chromatography or recrystallization, as suggested for structurally related bromoanilines in reagent catalogs .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Purity : Use high-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H/13C^{13}C NMR shifts for bromine and thiocyanate substituent effects.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+).
  • Elemental Analysis : Validate C, H, N, S, and Br percentages .

Q. What crystallographic tools are suitable for resolving its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, leveraging its robust handling of heavy atoms (Br, S) and anisotropic displacement parameters . Preprocess data with WinGX for integration and ORTEP-3 for thermal ellipsoid visualization .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the thiocyanate group) be resolved?

  • Methodological Answer :

  • Disorder Modeling : In SHELXL, apply PART instructions and refine site occupancy factors (SOFs) iteratively.
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) and residual density maps .
  • Comparative Analysis : Contrast with structurally analogous compounds (e.g., 4-thiocyanatoaniline derivatives in crystallographic databases) .

Q. What mechanistic insights can be gained from studying thiocyanate substitution reactions in brominated anilines?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (SCN stretching at ~2050 cm1^{-1}).
  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation barriers for substitution pathways.
  • Solvent Effects : Test polar aprotic (DMF) vs. protic (MeOH) solvents to assess nucleophilicity trends .

Q. How to address discrepancies in spectroscopic data (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Investigate hindered rotation of the thiocyanate group via variable-temperature NMR.
  • Solvent Screening : Compare DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced conformational changes.
  • 2D NMR : Use HSQC and NOESY to assign coupling interactions and spatial proximities .

Methodological Best Practices

  • Data Contradiction Analysis : Adopt iterative refinement (e.g., SHELXL’s L.S. cycles) and cross-validate with complementary techniques (e.g., powder XRD for phase purity) .
  • Experimental Design : For reaction optimization, employ Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects systematically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.